2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzo[d]thiazole core, which is known for its biological activity, and an ethylsulfonyl phenyl group, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit hiv-1 rt .
Mode of Action
It’s worth noting that similar compounds have shown inhibitory action against hiv-1 rt .
Biochemical Pathways
Similar compounds have been found to affect the hiv-1 rt pathway .
Result of Action
Similar compounds have shown inhibitory action against hiv-1 rt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the benzo[d]thiazole core, followed by the introduction of the ethylsulfonyl phenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its fluorescence properties and used in optoelectronic applications.
2-(methylthio)benzo[d]thiazole: Studied for its antimicrobial activity.
4-(ethylsulfonyl)phenyl derivatives: Explored for their potential as anti-inflammatory agents.
Uniqueness
2-(4-(ethylsulfonyl)phenyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S3/c1-3-26(22,23)14-7-4-12(5-8-14)10-17(21)19-13-6-9-15-16(11-13)25-18(20-15)24-2/h4-9,11H,3,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGBCWPNFLSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(S3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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